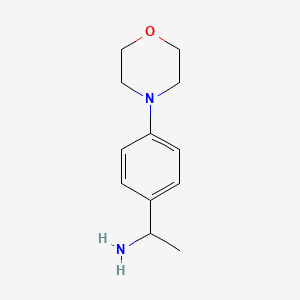

1-(4-Morpholin-4-yl-phenyl)-ethylamine

描述

Contextualization within Amine and Morpholine (B109124) Chemistry Research

The study of 1-(4-Morpholin-4-yl-phenyl)-ethylamine is firmly rooted in the extensive fields of amine and morpholine chemistry, both of which are cornerstones of medicinal chemistry.

The phenylethylamine scaffold is a privileged structure in drug discovery, forming the backbone of numerous endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as a vast array of synthetic psychoactive substances and therapeutic agents. nih.gov Its derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters, leading to applications in treating neurological and psychiatric disorders. e3s-conferences.orgresearchgate.net

Overview of Research Trajectories for Novel Small Organic Molecules

The investigation of novel small organic molecules like This compound is driven by several overarching trends in chemical and pharmaceutical research. A primary focus is the synthesis and exploration of new chemical entities to populate screening libraries for drug discovery. The aim is to identify "hit" compounds with promising activity against specific biological targets. youtube.com

Modern organic synthesis is increasingly geared towards the development of efficient and modular synthetic routes that allow for the rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies. researchgate.net Furthermore, there is a growing emphasis on "green chemistry" principles, which seek to develop more environmentally benign synthetic methods.

Another key trajectory is the use of computational tools, such as molecular docking, to predict the biological activity of new molecules and to guide their design. This in silico approach can help to prioritize synthetic targets and to understand the molecular basis of a compound's activity. The exploration of compounds that combine known pharmacophores in novel ways, such as in This compound , is a well-established strategy for discovering new therapeutic agents with improved efficacy, selectivity, or pharmacokinetic properties.

Rationale for Academic Investigation of this compound

The academic investigation of This compound is justified by the potential for discovering novel biological activities arising from the unique combination of its structural components. The phenylethylamine core suggests a likelihood of activity within the central nervous system, potentially as a modulator of neurotransmitter systems. The presence of the morpholine ring is expected to influence the compound's pharmacological and pharmacokinetic properties. nih.gov

A key area of interest would be to determine how the morpholinophenyl moiety modifies the known activities of the phenylethylamine scaffold. For instance, research on related fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines has pointed towards potential anti-bacterial applications. This suggests that the non-fluorinated analogue, This compound , could also be a valuable subject for antimicrobial screening.

Furthermore, the synthesis of this compound and its derivatives would provide a platform for exploring SAR. By systematically modifying the structure, for example, by altering the substitution pattern on the phenyl ring or by replacing the morpholine with other heterocycles, researchers could gain valuable insights into the structural requirements for a desired biological effect.

| Potential Research Areas | Rationale |

| Neuropharmacology | The phenylethylamine core is a well-known neuromodulator. |

| Antimicrobial Activity | Related fluorinated analogs have shown potential as antibacterial agents. |

| Oncology | Both morpholine and phenylethylamine derivatives have been investigated as anticancer agents. |

| Structure-Activity Relationship (SAR) Studies | To understand the contribution of each structural component to the overall biological activity. |

Current Gaps and Future Directions in the Academic Study of Related Compounds

Despite the strong theoretical rationale for its investigation, there is a notable lack of published research specifically focused on This compound . This represents a significant knowledge gap. While the individual contributions of the phenylethylamine and morpholine moieties are well-understood, their combined effect in this specific isomeric arrangement remains to be elucidated.

Future research should be directed towards the following areas:

Development of efficient and stereoselective synthetic routes: The chiral nature of the compound necessitates the development of synthetic methods that can provide access to the individual enantiomers, as they are likely to exhibit different biological activities and potencies.

Comprehensive biological screening: The compound should be subjected to a broad range of biological assays to identify its primary pharmacological targets and potential therapeutic applications. This should include, but not be limited to, assays for CNS activity, antimicrobial activity, and anticancer activity.

Pharmacokinetic and metabolic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development as a potential drug candidate. The influence of the morpholine ring on these properties would be of particular interest.

SAR studies: The synthesis and evaluation of a library of analogs will be essential for optimizing the compound's activity and for developing a deeper understanding of its mechanism of action.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-morpholin-4-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10(13)11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOHGGYEBXCWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406723 | |

| Record name | 1-(4-Morpholin-4-yl-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728024-36-0 | |

| Record name | 1-(4-Morpholin-4-yl-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(morpholin-4-yl)phenyl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 1 4 Morpholin 4 Yl Phenyl Ethylamine

Historical and Contemporary Synthetic Routes to Arylethylamines

The synthesis of arylethylamines is a cornerstone of organic and medicinal chemistry. Historically, methods like the Leuckart reaction, which involves the reductive amination of a ketone with formamide (B127407) or ammonium (B1175870) formate, were prevalent. Another classic approach is the Hofmann rearrangement of phenylpropionamide.

Contemporary synthesis predominantly relies on the reductive amination of the corresponding acetophenone, in this case, 4-morpholinoacetophenone. This method is highly versatile and involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium salt, in the presence of a reducing agent. sigmaaldrich.comorganic-chemistry.org This direct approach is often preferred due to its efficiency and the commercial availability of the starting materials. sigmaaldrich.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical; for instance, NaBH₃CN is effective at reducing the intermediate imine/iminium ion in situ under mildly acidic conditions that favor imine formation, without significantly reducing the starting ketone. masterorganicchemistry.com

Another modern and powerful strategy for arylethylamine synthesis is the catalytic hydroarylation of vinyl amine derivatives. nih.govnih.gov This method uses a combination of catalysts to directly add an aryl group (from an aryl halide) across the double bond of a vinyl amine, offering a modular and highly regioselective route to the arylethylamine scaffold. nih.govnih.gov

Enantioselective Synthesis Strategies for Chiral Phenyl-ethylamine Derivatives

Since 1-(4-Morpholin-4-yl-phenyl)-ethylamine possesses a chiral center at the ethylamine (B1201723) benzylic position, the development of enantioselective synthetic methods to obtain specific stereoisomers is of significant interest. These strategies are crucial for producing enantiomerically pure compounds.

Asymmetric Catalysis in the Formation of the Chiral Center

Asymmetric catalysis offers a direct route to enantiomerically enriched amines. A primary method is the asymmetric reductive amination of 4-morpholinoacetophenone. This can be achieved through asymmetric hydrogenation of an intermediate imine or enamine using a chiral catalyst. Transition metal catalysts, often based on rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives), are commonly employed. These catalysts create a chiral environment that directs the addition of hydrogen to one face of the imine, leading to the preferential formation of one enantiomer.

Asymmetric transfer hydrogenation is another powerful technique. This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in conjunction with a chiral transition metal complex (e.g., Ru(II)-TsDPEN) to reduce the ketone or imine enantioselectively. For the synthesis of chiral phenylethylamine derivatives, this approach has proven effective.

Furthermore, chiral Lewis base catalysis has been explored for various asymmetric transformations, including the kinetic resolution of amines, which can be an alternative pathway to obtaining enantiopure products. nih.gov

Chemoenzymatic Synthesis and Biocatalysis for Stereoselectivity

Biocatalysis provides highly selective and environmentally benign alternatives to traditional chemical methods. Enzymes like transaminases (TAs) or amine dehydrogenases (AmDHs) are particularly well-suited for the asymmetric synthesis of chiral amines. researchgate.net

A chemoenzymatic approach could involve the use of a transaminase to convert 4-morpholinoacetophenone directly into one enantiomer of this compound. This reaction uses an amino donor (like isopropylamine) and pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, offering excellent enantioselectivity (often >99% ee) under mild aqueous conditions.

Amine dehydrogenases (AmDHs) catalyze the reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. researchgate.net Protein engineering has expanded the substrate scope of AmDHs, making them valuable tools for synthesizing a wide range of chiral amines from their corresponding ketones. researchgate.net

Kinetic resolution is another viable chemoenzymatic strategy. In this approach, a racemic mixture of the amine is subjected to an enzyme, such as a lipase, that selectively acylates one enantiomer, allowing for the separation of the acylated amine from the unreacted enantiomer. nih.gov For example, lipase-catalyzed transesterification using an acyl donor can resolve racemic amines with high efficiency. nih.gov

Optimization of Reaction Conditions and Yields for Academic Scale Production

For academic or small-scale industrial production, optimizing reaction conditions is key to maximizing yield and purity while ensuring reproducibility. For the reductive amination of 4-morpholinoacetophenone, several factors are critical.

| Parameter | Condition | Rationale |

| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | Mild and selective for the iminium ion over the ketone. masterorganicchemistry.com |

| Amine Source | Ammonium acetate, NH₄Cl | Provides ammonia and acts as a buffer or mild acid catalyst. |

| Solvent | Methanol, Dichloromethane (B109758) (DCM), or Tetrahydrofuran (THF) | Solubilizes reactants and intermediates. Methanol can participate in imine formation. |

| Temperature | Room Temperature | Balances reaction rate with minimizing side reactions. |

| pH | Mildly acidic (pH 4-6) | Catalyzes the dehydration of the carbinolamine intermediate to the imine. masterorganicchemistry.com |

Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of byproducts. Purification is typically achieved through column chromatography on silica (B1680970) gel or by acid-base extraction to isolate the amine product.

Green Chemistry Principles in the Synthesis of Morpholine-containing Amines

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact. mdpi.com Key considerations include atom economy, use of safer solvents, and energy efficiency. rsc.org

Atom Economy : Catalytic methods, such as transfer hydrogenation or biocatalytic reductive amination, are inherently more atom-economical than stoichiometric reductions. mdpi.com

Solvent Choice : Replacing chlorinated solvents like dichloromethane with greener alternatives such as ethanol, 2-propanol, or even water (for biocatalytic reactions) is a primary goal. rsc.org

Energy Efficiency : Utilizing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Catalysis : Employing recyclable heterogeneous catalysts or enzymes minimizes waste compared to homogenous catalysts that are difficult to separate from the product mixture.

For instance, a greener reductive amination might employ a recyclable nickel nanoparticle catalyst with isopropanol serving as both the solvent and hydrogen source. organic-chemistry.org Biocatalytic routes using water as the solvent are particularly advantageous from a green chemistry perspective. rsc.org

Development of Novel Synthetic Precursors and Intermediates

Research into novel precursors can open up new synthetic routes. The primary precursor for this compound is 4-morpholinoacetophenone . This intermediate is typically synthesized via a nucleophilic aromatic substitution (SₙAr) reaction between 4-fluoroacetophenone and morpholine (B109124), often catalyzed by a base like potassium carbonate.

Another key intermediate is 4-morpholinoaniline (B114313) . This compound can be synthesized by the reduction of 4-(4-nitrophenyl)morpholine, which itself is formed from the reaction of 4-fluoronitrobenzene and morpholine. chemicalbook.com The 4-morpholinoaniline could then potentially be elaborated into the target arylethylamine through various synthetic sequences.

The development of synthetic methods that avoid halogenated intermediates, for example, through C-N cross-coupling reactions like the Buchwald-Hartwig amination, represents an area of ongoing research. Such methods could allow for the coupling of morpholine with a broader range of functionalized phenyl precursors under milder conditions.

Advanced Structural Elucidation and Stereochemical Characterization

Spectroscopic Analysis for Confirmation of Enantiomeric Excess

The relative proportion of enantiomers in a sample, known as the enantiomeric excess (ee), is a crucial parameter in the characterization of chiral compounds. For 1-(4-Morpholin-4-yl-phenyl)-ethylamine, both Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents and High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase are powerful techniques for determining the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In an achiral environment, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which can lead to separate, distinguishable signals for each enantiomer. nih.gov For the analysis of this compound, a chiral acid such as (R)-(-)-Mandelic acid can be used as a CSA.

Upon addition of the CSA to a solution of the amine in an appropriate deuterated solvent (e.g., CDCl₃), the proton signals of the enantiomers, particularly those close to the stereocenter, will exhibit different chemical shifts (diastereomeric splitting). The methyl doublet of the ethylamine (B1201723) side chain is often a clear indicator for this differentiation. nih.gov The enantiomeric excess can then be calculated by integrating the corresponding signals.

A hypothetical dataset for the determination of the enantiomeric excess of a scalemic mixture of this compound using ¹H-NMR with a chiral solvating agent is presented below.

Interactive Data Table: ¹H-NMR Data for Enantiomeric Excess Determination

| Enantiomer | Signal | Chemical Shift (ppm) without CSA | Chemical Shift (ppm) with (R)-Mandelic Acid | Integration |

| (R)-enantiomer | -CH₃ | 1.45 (d) | 1.42 (d) | 1.5 |

| (S)-enantiomer | -CH₃ | 1.45 (d) | 1.40 (d) | 4.5 |

Calculation of Enantiomeric Excess (ee): ee (%) = [ (Integration of major enantiomer - Integration of minor enantiomer) / (Integration of major enantiomer + Integration of minor enantiomer) ] x 100 ee (%) = [ (4.5 - 1.5) / (4.5 + 1.5) ] x 100 = 50%

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used and highly effective method for separating enantiomers and determining their purity. google.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For primary amines like this compound, polysaccharide-based CSPs are often effective. nih.gov

A typical method would involve dissolving the sample in the mobile phase and injecting it into the HPLC system equipped with a chiral column. The separation of the enantiomers is then monitored by a UV detector. The enantiomeric excess is determined from the relative peak areas in the resulting chromatogram.

Below is a hypothetical data table summarizing the chiral HPLC separation of the enantiomers of this compound.

Interactive Data Table: Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-enantiomer | 8.2 | 15000 |

| (S)-enantiomer | 9.5 | 45000 |

Calculation of Enantiomeric Excess (ee): ee (%) = [ (Peak Area of major enantiomer - Peak Area of minor enantiomer) / (Peak Area of major enantiomer + Peak Area of minor enantiomer) ] x 100 ee (%) = [ (45000 - 15000) / (45000 + 15000) ] x 100 = 50%

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable single crystal of an enantiomerically pure salt (e.g., with a chiral acid) would be the first step. The crystallographic analysis would not only confirm the absolute configuration determined by chiroptical spectroscopy but also provide detailed information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. This includes the orientation of the morpholine (B109124) and phenyl rings relative to the ethylamine side chain. The solid-state conformation can be influenced by intermolecular interactions such as hydrogen bonding. iucr.org

A hypothetical set of crystallographic data for the (R)-enantiomer of this compound is presented in the table below.

Interactive Data Table: Illustrative Crystallographic Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 15.3 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.02(3) |

A Flack parameter close to zero for a known chiral space group provides strong evidence for the correctness of the assigned absolute configuration.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental in computational chemistry for elucidating the electronic properties and predicting the reactivity of molecules.

Density Functional Theory (DFT) Applications to 1-(4-Morpholin-4-yl-phenyl)-ethylamine

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine key electronic parameters. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Further analysis would involve mapping the electron density to generate electrostatic potential (ESP) maps, which visualize the charge distribution and help identify regions susceptible to electrophilic or nucleophilic attack. Reactivity descriptors such as chemical hardness, softness, and electronegativity can also be derived from DFT calculations to provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | - |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | - |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | - |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms | - |

| Dipole Moment | Measure of the net molecular polarity | - |

No specific data is available in the searched literature.

Ab Initio Calculations for Conformational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for performing detailed conformational analysis. For a flexible molecule like this compound, which has several rotatable bonds, these calculations can identify stable conformers (energy minima) and the transition states connecting them. By systematically rotating key dihedral angles—such as those involving the ethylamine (B1201723) side chain and the morpholine (B109124) ring relative to the phenyl group—a potential energy surface can be constructed. This analysis reveals the preferred three-dimensional structures of the molecule and the energy barriers between different conformations.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By simulating the atomic motions of this compound in a solvated environment, MD can explore its conformational landscape more exhaustively than static quantum mechanical methods. These simulations can reveal how the molecule flexes, and how its different parts move in relation to one another. The resulting trajectory can be analyzed to understand the dominant conformations in solution and the timescale of transitions between them, providing a more realistic picture of its structural dynamics.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein.

Prediction of Potential Binding Sites and Binding Modes

Docking algorithms systematically sample different orientations and conformations of the ligand within the binding site of a protein. This process generates various potential binding poses. For this compound, this would involve placing the molecule into the active site of a hypothetical target protein and evaluating which poses are most favorable. The results would highlight the most likely binding mode, detailing the specific orientation of the morpholine, phenyl, and ethylamine groups within the protein's pocket.

Evaluation of Binding Affinities and Interaction Energies

Scoring functions are used in molecular docking to estimate the binding affinity for each predicted pose. These functions calculate a score based on factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions between the ligand and the protein. A lower docking score typically indicates a more favorable binding interaction. This analysis would identify key amino acid residues in the protein's active site that form crucial interactions with this compound, providing a rationale for its binding at a molecular level.

Table 2: Hypothetical Molecular Docking Results

| Parameter | Description | Hypothetical Value |

| Target Protein | The protein to which the compound is docked | - |

| Binding Site | The specific location on the protein where binding occurs | - |

| Docking Score (e.g., kcal/mol) | Estimated binding affinity | - |

| Key Interacting Residues | Amino acids involved in binding | - |

| Types of Interactions | e.g., Hydrogen bonds, hydrophobic interactions | - |

No specific data is available in the searched literature.

QSAR (Quantitative Structure-Activity Relationship) Modeling Derived from Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is pivotal in modern drug discovery, providing insights into the structural features that govern a molecule's efficacy and guiding the design of new, more potent analogues. nih.gov For compounds like this compound, QSAR studies would typically involve the calculation of various theoretical molecular descriptors and correlating them with a measured biological activity, such as enzyme inhibition or receptor binding affinity.

In studies of derivatives containing the morpholine moiety, several theoretical descriptors have been shown to be significant in predicting biological activity. pensoft.netresearchgate.net These descriptors can be broadly categorized as follows:

Electronic Descriptors: These relate to the electronic structure of the molecule and can include atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, in a series of morpholine-containing compounds, an increase in the magnitude of the dipole moment was found to correlate with an increase in antioxidant activity. pensoft.netresearchgate.net

Steric Descriptors: These describe the size and shape of the molecule. Descriptors such as molecular volume, surface area, and Verloop's sterimol parameters (L, B1) are often employed. nih.gov Studies on similar morpholine derivatives have indicated that smaller molecular volume and surface area can lead to higher antioxidant activity. pensoft.netresearchgate.net

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which influences its ability to cross cell membranes. The logarithm of the partition coefficient (log P) is a commonly used descriptor. In many QSAR models for biologically active compounds, lipophilicity plays a crucial role. pensoft.netresearchgate.netnih.gov

Topological Descriptors: These are numerical values that describe the atomic connectivity in a molecule.

A hypothetical QSAR study on a series of analogues of this compound would involve synthesizing a library of related compounds with variations at the ethylamine side chain or substitutions on the phenyl ring. The biological activity of these compounds would be experimentally determined, and then a statistical method, such as multiple linear regression or partial least squares, would be used to build a predictive QSAR model. Such a model could then be used for the virtual screening of new, unsynthesized compounds to prioritize them for synthesis and testing. pensoft.netresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the 3D fields around the molecules. nih.gov For a series of morpholine derivatives acting as dopamine (B1211576) D4 receptor ligands, a 3D-QSAR analysis identified key regions around the benzene (B151609) ring and the morpholine's aliphatic amine system that are important for affinity. researchgate.net

The following table outlines some of the theoretical descriptors that would be relevant in a QSAR study of this compound and its analogues.

| Descriptor Category | Specific Descriptor Examples | Potential Influence on Biological Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Can influence electrostatic interactions with the biological target. pensoft.netresearchgate.net |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Affects how the molecule fits into a binding site. pensoft.netresearchgate.net |

| Hydrophobic | Log P (octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions with the target. pensoft.netresearchgate.net |

| Topological | Connectivity Indices, Wiener Index | Describes the branching and connectivity of the molecular structure. |

Cheminformatics and Data Mining for Analogous Compound Analysis

Cheminformatics and data mining are powerful tools for analyzing large chemical datasets to identify compounds with similar structural features or predicted biological activities. In the context of this compound, these techniques can be used to search databases for structurally analogous compounds and to predict its potential biological targets and activities based on the known properties of these analogues.

The core of this analysis relies on the "similarity principle," which posits that structurally similar molecules are likely to have similar biological activities. Structural similarity can be assessed using various molecular fingerprints, which are bit strings that encode the presence or absence of specific structural features. By comparing the fingerprint of this compound with those of compounds in large databases (e.g., PubChem, ChEMBL), one can identify its nearest neighbors and infer its potential biological profile.

A cheminformatics analysis of compounds analogous to this compound reveals that the morpholinophenyl scaffold is present in a wide range of biologically active molecules. The morpholine ring is a common motif in medicinal chemistry, often introduced to improve aqueous solubility and metabolic stability. researchgate.net

Data mining of chemical and biological databases for analogues of this compound would likely identify compounds with activities in several therapeutic areas. For example, various morpholine derivatives have been investigated for their potential as:

Anticancer agents: The morpholine moiety is found in several inhibitors of phosphoinositide 3-kinases (PI3Ks) and other kinases involved in cancer signaling pathways. researchgate.net

Antidepressants and antipsychotics: The structural similarity to known central nervous system (CNS) active agents, such as those targeting dopamine or serotonin (B10506) receptors, suggests potential applications in this area. researchgate.net

Antibacterial agents: Some fluorinated derivatives of 1-(3-morpholin-4-yl-phenyl)-ethylamines have been synthesized and evaluated for their antibacterial properties. nih.gov

The following table provides a hypothetical summary of results from a cheminformatics analysis, showcasing the types of analogous compounds that might be identified and their known biological activities.

| Analogous Compound Class | Key Structural Features | Known Biological Activities |

| Phenylpiperidines | Phenyl ring attached to a six-membered nitrogen-containing heterocycle. | Dopamine receptor antagonists. nih.gov |

| Morpholinyl-1,3,5-triazines | Morpholine ring connected to a triazine core. | PI3-kinase inhibitors (anticancer). researchgate.net |

| Fluorinated Phenyl-ethylamines | Phenyl-ethylamine core with fluorine substitutions. | Antibacterial agents. nih.gov |

| 2,4-Disubstituted Morpholines | Substitutions at the 2 and 4 positions of the morpholine ring. | Dopamine D4 receptor ligands (potential antipsychotics). researchgate.net |

By leveraging cheminformatics and data mining, researchers can generate hypotheses about the potential biological targets and therapeutic applications of this compound. These in silico predictions can then be used to guide experimental studies, making the drug discovery process more efficient and targeted.

An article on the in vitro biological activity and pharmacological target identification of the chemical compound “this compound” cannot be generated at this time.

Extensive searches for scientific literature and data pertaining to the specific biological activities of "this compound" have not yielded any specific results. There is no available information in the public domain regarding its interactions with biological targets, such as data from receptor binding assays, enzyme inhibition studies, or cell-based pathway modulation experiments.

Therefore, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline, which requires specific research findings and data tables for the following sections:

In Vitro Biological Activity and Pharmacological Target Identification

Cell-Based Assays for Cellular Pathway Modulation

Without any primary research data on "1-(4-Morpholin-4-yl-phenyl)-ethylamine," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided structure.

Reporter Gene Assays for Gene Expression Modulation

Reporter gene assays are a fundamental tool for investigating the modulation of gene expression by chemical compounds. These assays are instrumental in determining whether a compound can activate or inhibit specific signaling pathways, providing insights into its potential mechanism of action.

A thorough review of scientific literature did not yield any studies where this compound has been evaluated using reporter gene assays. Consequently, there is no available data on its potential to modulate gene expression through any specific cellular pathway.

Calcium Flux Assays for Receptor Activation

Calcium flux assays are critical for identifying compounds that interact with G-protein coupled receptors (GPCRs) and ion channels, which play a crucial role in cellular signaling. Changes in intracellular calcium concentrations are a key indicator of receptor activation or ion channel modulation.

There is currently no published research detailing the use of calcium flux assays to investigate the activity of this compound. Therefore, its capacity to act as an agonist or antagonist at any receptor or ion channel that signals through calcium mobilization remains uncharacterized.

Cellular Viability and Proliferation Assays (Excluding Cytotoxicity and Safety)

Cellular viability and proliferation assays are essential for understanding the impact of a compound on cell growth and health. These assays can reveal whether a compound stimulates or inhibits cell proliferation, which is a critical aspect of its potential pharmacological profile.

Specific data from cellular viability or proliferation assays for this compound are not available in the public domain. While the antiproliferative activities of other morpholine-containing compounds have been investigated, such findings cannot be extrapolated to this specific molecule.

High-Throughput Screening (HTS) Methodologies for Novel Biological Activities

High-throughput screening (HTS) allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity. It is a cornerstone of modern drug discovery for identifying novel "hit" compounds.

There are no publicly available reports of this compound being included in or identified as a hit from any high-throughput screening campaigns. Its broader biological activity profile, therefore, remains undetermined.

Proteomic and Metabolomic Profiling in In Vitro Systems for Uncovering Biological Impact

Proteomic and metabolomic profiling are powerful techniques used to obtain a global understanding of how a compound affects the proteins and metabolites within a biological system. These approaches can help to identify novel drug targets and elucidate mechanisms of action.

No in vitro proteomic or metabolomic studies have been published for this compound. As a result, the broader impact of this compound on cellular proteins and metabolic pathways has not been documented.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of 1-(4-Morpholin-4-yl-phenyl)-ethylamine Derivatives for SAR Exploration

The exploration of the structure-activity relationship of this compound and its analogs is fundamentally reliant on the strategic design and synthesis of a diverse library of derivatives. The synthetic approaches are tailored to allow for systematic modifications at key positions within the molecule, primarily focusing on the morpholine (B109124) ring, the phenyl moiety, and the ethylamine (B1201723) side chain.

A common synthetic strategy commences with the appropriate N-arylation of morpholine with a substituted 4-fluoronitrobenzene derivative. The resulting nitro-substituted phenylmorpholine is then subjected to reduction to yield the corresponding aniline (B41778). Subsequent conversion of the aniline to a phenethylamine (B48288) derivative can be achieved through various established methods, including reductive amination of a corresponding ketone or a multi-step sequence involving the introduction of an ethylamine precursor followed by functional group manipulations. This versatile synthetic pathway provides a platform for introducing a wide array of substituents onto the phenyl ring, allowing for a comprehensive investigation of their impact on biological activity.

Systematic Modification of the Morpholine Ring and Phenyl Moiety

Systematic modifications of the morpholine ring and the phenyl moiety of this compound are central to defining the SAR. These alterations aim to probe the steric, electronic, and hydrophobic requirements of the target binding site.

Phenyl Moiety Modifications: The phenyl ring offers a broad canvas for systematic modification. The introduction of various substituents at the ortho, meta, and para positions relative to the ethylamine group allows for a detailed probing of the electronic and steric landscape of the binding pocket. Electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., halogens, nitro, cyano) are systematically introduced to modulate the electronic properties of the aromatic ring. The size and lipophilicity of these substituents are also varied to understand the steric and hydrophobic constraints of the target. For example, a series of halogen-substituted analogs can provide information on the role of both electronic effects and atomic radius on activity.

The following table illustrates the impact of phenyl ring substitution on the inhibitory activity of a series of phenethylamine derivatives targeting the dopamine (B1211576) transporter, providing a conceptual framework for how such modifications are evaluated.

| Compound | Aromatic Group (Ar) | R1 | R2 | IC50 (µM) for Dopamine Reuptake Inhibition |

| 1 | Phenyl | H | H | >10 |

| 2 | Phenyl | H | CH3 | 8.5 |

| 3 | 4-Chlorophenyl | H | H | 2.1 |

| 4 | 4-Fluorophenyl | H | H | 3.5 |

| 5 | 2-Thiophenyl | H | H | 1.5 |

| 6 | 3-Thiophenyl | H | H | 0.9 |

This table is a representative example based on a study of phenethylamine derivatives and is intended to illustrate the principles of SAR analysis. The specific compounds listed are not direct derivatives of this compound but demonstrate the effect of aromatic and side-chain modifications. nih.govbiomolther.org

Elucidation of Key Pharmacophores and Structural Requirements for Activity

Through the systematic synthesis and biological evaluation of derivatives, key pharmacophoric features essential for the activity of this compound and its analogs can be elucidated. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and trigger a response.

For many phenethylamine derivatives, the key pharmacophoric elements include:

A basic nitrogen atom: The nitrogen in the ethylamine side chain is typically protonated at physiological pH and forms a crucial ionic interaction with an acidic residue in the binding site of the target protein.

An aromatic ring: The phenyl ring engages in hydrophobic and/or π-π stacking interactions within the binding pocket. The substitution pattern on this ring can fine-tune these interactions and influence selectivity.

A specific spatial relationship: The distance and orientation between the basic nitrogen and the aromatic ring are critical for optimal binding.

Stereospecificity of Biological Activity Across Enantiomers

The ethylamine side chain of this compound contains a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. This stereospecificity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which can preferentially bind one enantiomer over the other.

Studies on analogous chiral phenylethylamine derivatives have consistently demonstrated the importance of stereochemistry for their interaction with monoamine transporters. For example, the stereoselective uptake of various phenylethylamine analogs by the norepinephrine (B1679862) transporter (NET) and dopamine transporter (DAT) has been observed. researchgate.net In many cases, one enantiomer is significantly more potent than the other, highlighting the precise steric requirements of the binding site.

Medicinal Chemistry and Lead Optimization Strategies Pre Clinical, in Vitro Focus

Rational Design of Analogs with Enhanced In Vitro Potency or Selectivity

The rational design of analogs of 1-(4-morpholin-4-yl-phenyl)-ethylamine is guided by structure-activity relationship (SAR) studies, which correlate specific structural changes with their effects on biological activity. Key strategies involve modifications to the phenyl ring and the ethylamine (B1201723) moiety to improve interactions with the target protein.

One common approach is the introduction of substituents onto the phenyl ring. The position and electronic nature of these substituents can significantly influence binding affinity. For instance, in related phenethylamine (B48288) derivatives, the addition of alkyl or halogen groups at the para-position of a phenyl ring has been shown to have a positive effect on binding affinity for certain receptors. nih.gov The synthesis of fluorinated analogs of 1-(3-morpholin-4-yl-phenyl)-ethylamine has also been explored, indicating that halogenation is a viable strategy for modulating the properties of this scaffold. nih.gov Similarly, studies on other morpholine-containing compounds have shown that electron-donating groups on the 4-N-phenyl ring can enhance certain biological activities. nih.gov

Modifications to the ethylamine side chain are also crucial. The length, rigidity, and substitution pattern of this linker can affect how the molecule fits into a binding pocket. SAR studies on related scaffolds often explore the impact of N-substitution on the ethylamine nitrogen or changes to the length of the alkyl chain to optimize target engagement. mdpi.com

| Modification Strategy | Example Modification | Rationale / Potential Impact on In Vitro Potency | Relevant Findings |

| Phenyl Ring Substitution | Addition of a fluorine atom | Modulates electronic properties (pKa), lipophilicity, and metabolic stability; can form specific halogen bonds with the target. | The synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines has been reported as a strategy for creating new analogs. nih.gov |

| Phenyl Ring Substitution | Addition of a methyl or methoxy (B1213986) group | An electron-donating group can enhance π-π or hydrophobic interactions within the binding site. | Electron-donating groups on the 4-N-phenyl ring of morpholine-bearing quinolones were found to enhance certain activities. nih.gov |

| Ethylamine Chain Modification | N-alkylation | Can explore additional binding pockets and alter the basicity (pKa) of the amine, potentially improving ionic interactions. | In broader phenethylamine and tryptamine (B22526) series, substitutions on the ethylamine nitrogen significantly influenced receptor affinity. nih.gov |

| Ethylamine Chain Rigidity | Incorporation into a cyclic system | Reduces conformational flexibility, which can lock the molecule into a more active conformation, thereby increasing potency and selectivity. This can, however, also lead to a loss of activity if the constrained conformation is not optimal for binding. |

Bioisosteric Replacements in the this compound Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of lead optimization. prismbiolab.combaranlab.org This strategy is used to improve pharmacokinetic properties like metabolic stability and solubility while retaining or improving biological activity. prismbiolab.com

Morpholine (B109124) Ring Bioisosteres: The morpholine ring itself is often used as a bioisosteric replacement for less stable or more basic rings like piperidine (B6355638), as it can increase polarity and reduce metabolism at atoms adjacent to the nitrogen. cambridgemedchemconsulting.com However, the morpholine moiety can also be metabolically labile. enamine.net Therefore, replacing it with other bioisosteres is a common strategy. Examples include:

Tetrahydro-2H-pyran (THP) and 3,6-dihydro-2H-pyran (DHP): These have been explored as isosteres of the morpholine moiety to generate novel chemical space for kinase inhibitors. researchgate.net

Bridged Morpholines and Azaspiro[3.3]heptanes: These more rigid structures can explore different vectors in space and have been used to replace piperidine and morpholine rings. baranlab.orgcambridgemedchemconsulting.com

Phenyl Ring Bioisosteres: Phenyl rings can contribute to poor solubility and may be sites of metabolic oxidation. dundee.ac.uk Their replacement with saturated, three-dimensional structures is a strategy known as "escaping from flatland." This is most effective when the phenyl ring is not involved in essential π–π stacking interactions. nih.gov Potential replacements include:

Bicyclo[1.1.1]pentane (BCP) and Cubane: These are non-classical, saturated mimics that can improve metabolic properties and solubility. dundee.ac.uknih.gov BCP analogs have been shown to be equipotent to their parent phenyl compounds but with significantly improved metabolic stability. dundee.ac.uknih.gov

Bridged Piperidine and 2-Oxabicyclo[2.2.2]octane: These moieties have been successfully used as phenyl bioisosteres, leading to a strong improvement in drug-like properties such as solubility and lipophilicity. nih.govresearchgate.net

| Scaffold Moiety | Bioisosteric Replacement | Potential Advantage | Reference Example |

| Morpholine | Tetrahydro-2H-pyran (THP) | Modifies hydrogen bonding capacity and lipophilicity. | Explored for mTOR kinase inhibitors. researchgate.net |

| Bridged Morpholine | Increases rigidity; can enhance selectivity by exploiting unique features of a binding pocket. researchgate.net | Used to dramatically improve mTOR selectivity over PI3Kα. researchgate.net | |

| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Improves metabolic stability and solubility by increasing sp³ character. dundee.ac.uknih.gov | A BCP analog of an antimalarial was equipotent to the phenyl parent but showed improved metabolic properties. dundee.ac.uknih.gov |

| Bridged Piperidine | Significantly enhances solubility and reduces lipophilicity. nih.gov | Successfully used in the development of γ-secretase modulators. nih.gov | |

| 2-Oxabicyclo[2.2.2]octane | Shown to improve solubility, metabolic stability, and lipophilicity in an Imatinib analog. researchgate.net | Proposed as an "ideal" bioisostere for a para-substituted phenyl ring. researchgate.net |

Strategies for Modulating In Vitro Selectivity Towards Specific Targets

Achieving selectivity for a specific biological target over off-targets (e.g., other kinases or receptors) is critical for minimizing undesirable effects. For the this compound scaffold, several strategies can be employed to enhance selectivity.

One highly effective strategy involves exploiting subtle differences in the topology of binding sites between related proteins. For example, replacing a standard morpholine ring with a bulkier, sterically hindered analog, such as a bridged morpholine, can dramatically improve selectivity. This was demonstrated in a series of pyrazolopyrimidine inhibitors, where bridged morpholines were better accommodated by a deeper pocket in the mTOR kinase compared to the shallower pocket in the related PI3Kα kinase, resulting in up to a 26,000-fold increase in selectivity. researchgate.net

Another approach is to design inhibitors that selectively target a specific conformational state of a protein, such as a kinase. Many kinase inhibitors are "Type I," binding to the active "DFG-in" conformation. Designing "Type II" inhibitors that bind to the inactive "DFG-out" conformation can lead to a different selectivity profile across the kinome. nih.gov By modifying the ethylamine and phenyl portions of the scaffold, it may be possible to favor binding to one conformation over another, thus tuning the selectivity profile.

Finally, fine-tuning substitutions on the phenyl ring can also modulate selectivity. In the design of inhibitors for MARK4, a morpholine-based compound with a CF₃ group at the ortho position of the phenyl ring was found to be a potent and selective inhibitor over thirty other kinases. rsc.org This highlights how specific electronic and steric features can be optimized to favor binding to the desired target.

| Selectivity Strategy | Mechanism | Example from Related Scaffolds |

| Steric Hindrance | Introduce bulky groups (e.g., bridged morpholines) that fit into a unique sub-pocket of the intended target but clash with the binding site of off-targets. | Bridged morpholines led to profound selectivity for mTOR over PI3Kα by exploiting a single amino acid difference that creates a deeper pocket in mTOR. researchgate.net |

| Conformation-Selective Inhibition | Design analogs that preferentially bind to a specific protein conformation (e.g., active vs. inactive state) that is less commonly adopted by off-targets. | Matched sets of conformation-selective dasatinib (B193332) analogs (Type I vs. Type II) were used to analyze and understand kinome-wide selectivity. nih.gov |

| Targeted Phenyl Substitution | Place substituents on the phenyl ring that form specific, favorable interactions (e.g., hydrogen bonds, halogen bonds) only available in the active site of the desired target. | An ortho-CF₃ group on a phenyl ring was key to achieving high selectivity for MARK4 kinase in a series of morpholine-based hydroxylamine (B1172632) analogs. rsc.org |

Development of Chemical Probes for Biological Research

Transforming a lead compound like this compound into a chemical probe allows for the investigation of its biological function and target engagement in vitro. Chemical probes are typically created by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the parent compound. nih.gov

The design of such probes requires careful consideration of the attachment point. A linker is typically used to connect the tag to the scaffold, and the position must be chosen to avoid disrupting the key interactions required for biological activity. nih.gov Molecular modeling is often employed to identify solvent-exposed regions of the molecule when bound to its target, which represent ideal locations for linker attachment. nih.gov

Fluorescent Probes: A fluorescent dye (e.g., coumarin, fluorescein) can be attached to the scaffold. These probes enable researchers to visualize the subcellular localization of the compound using fluorescence microscopy and to quantify binding interactions through techniques like fluorescence polarization. nih.gov

Biotinylated Probes: Attaching a biotin tag allows for affinity-based pulldown experiments. After incubating the probe with cell lysates, streptavidin-coated beads can be used to isolate the probe along with its bound protein targets. This is a powerful method for target identification and validation. nih.gov

For the this compound scaffold, a linker could potentially be attached at a position on the phenyl ring away from the key morpholine and ethylamine vectors, or off the ethylamine nitrogen if N-substitution is tolerated for activity. The synthesis would involve preparing a derivative of the parent compound with a reactive handle (e.g., an amine or carboxylic acid) to which the linker-tag conjugate can be attached.

| Probe Type | Attached Tag | Primary In Vitro Application | Design Consideration |

| Fluorescent Probe | Fluorescent Dye (e.g., Coumarin, BODIPY) | Visualization of compound localization in cells (fluorescence microscopy); binding assays (fluorescence polarization). | The tag should be attached at a position that does not interfere with target binding; linker length may need optimization. nih.gov |

| Biotinylated Probe | Biotin | Target identification and validation via affinity purification (pulldown) of binding partners from cell lysates. | The biotin tag must be accessible for binding to streptavidin; a sufficiently long linker is crucial. nih.gov |

| Photoaffinity Probe | Photoreactive Group (e.g., benzophenone, diazirine) | Covalently cross-linking the compound to its biological target upon UV irradiation for unambiguous target identification. | The photoreactive group must be positioned to react with the target protein upon activation. |

Conclusion and Future Perspectives in Academic Research

Summary of Key Academic Discoveries Regarding 1-(4-Morpholin-4-yl-phenyl)-ethylamine

Academic research specifically focused on this compound is somewhat limited in publicly accessible literature. However, the existing studies on analogous structures and the broader chemical classes to which this compound belongs provide significant insights. The key takeaways from research on related compounds include the successful synthesis of fluorinated derivatives of 1-(3-morpholin-4-yl-phenyl)-ethylamines, indicating that the core structure is synthetically accessible. nih.gov A key synthetic route described for these related compounds is reductive amination. nih.gov

The phenethylamine (B48288) scaffold is a well-established pharmacophore present in a vast array of bioactive molecules, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). mdpi.com This suggests that this compound could potentially interact with various neurological targets. mdpi.comchemimpex.com The morpholine (B109124) moiety is also a privileged structure in medicinal chemistry, often incorporated to improve physicochemical properties, metabolic stability, and to interact with biological targets. nih.govnih.gov Its presence in a molecule can enhance potency and provide desirable drug-like characteristics. nih.gov While direct biological data for this compound is not extensively detailed, the combination of these two key structural features points towards a high potential for biological activity.

Unanswered Academic Questions and Research Hypotheses

The limited specific research on this compound leaves a number of academic questions open for investigation. A primary unanswered question is the full pharmacological profile of this compound. Based on its structural components, several research hypotheses can be formulated:

Hypothesis 1: Neuromodulatory Activity: Given the phenethylamine core, it is hypothesized that this compound may exhibit activity at monoamine transporters (for dopamine, norepinephrine, or serotonin) or receptors (such as adrenergic, dopaminergic, or serotonergic receptors). mdpi.com Research is needed to determine its binding affinities and functional activities at these targets.

Hypothesis 2: Kinase Inhibition: The morpholine ring is a common feature in many kinase inhibitors. nih.gov Therefore, it is plausible that this compound or its derivatives could exhibit inhibitory activity against certain protein kinases, which would be relevant for anticancer or anti-inflammatory research. researchgate.net

Hypothesis 3: Structure-Activity Relationship (SAR): A significant unanswered question is the detailed SAR for this chemical scaffold. Systematic modifications of the phenethylamine and morpholine moieties would be necessary to understand how structural changes impact biological activity. For instance, the stereochemistry of the ethylamine (B1201723) side chain is likely to be a critical determinant of its biological action. nih.gov

Hypothesis 4: Metabolic Stability: The morpholine group is often added to enhance metabolic stability. nih.gov An important area of investigation would be the metabolic fate of this compound, including its major metabolites and the enzymes responsible for its biotransformation.

Potential for this compound as a Research Tool or Scaffold

The structure of this compound makes it a valuable scaffold for medicinal chemistry and drug discovery. The phenethylamine backbone provides a well-validated framework for targeting neurological pathways, while the morpholine ring offers a versatile point for modification to fine-tune pharmacokinetic and pharmacodynamic properties. mdpi.comnih.gov

As a research tool, this compound could be used to probe the structure and function of various receptors and enzymes. For example, radiolabeled versions could be synthesized for use in binding assays to identify new biological targets. Furthermore, it can serve as a starting point for the development of more complex molecules. The primary amine and the aromatic ring are amenable to a wide range of chemical modifications, allowing for the creation of a library of derivatives for screening against different biological targets. chemimpex.com Its role as a building block is evident in the synthesis of more complex pharmaceutical agents. chemimpex.com

Below is a data table summarizing the potential research applications of this scaffold.

| Research Area | Potential Application of the Scaffold | Rationale |

| Neuropharmacology | Development of novel ligands for neurotransmitter receptors and transporters. | The phenethylamine core is a known neuromodulator. mdpi.com |

| Oncology | Synthesis of potential kinase inhibitors. | The morpholine moiety is present in many kinase inhibitors. nih.govresearchgate.net |

| Infectious Diseases | Development of new antimicrobial agents. | Fluorinated analogues have been synthesized as potential anti-bacterial agents. nih.gov |

Emerging Methodologies for Future Academic Investigations

Future academic investigations into this compound and its derivatives would benefit from the application of several emerging methodologies in chemical and biological research.

In Synthesis and Characterization:

High-Throughput Synthesis: The use of automated synthesis platforms could rapidly generate a large library of derivatives for SAR studies.

Advanced Spectroscopic Techniques: More sophisticated NMR and mass spectrometry techniques can be employed for unambiguous structure elucidation, especially for more complex derivatives and their metabolites.

In Biological Evaluation:

High-Content Screening (HCS): HCS can be used to assess the effects of the compound on multiple cellular parameters simultaneously, providing a broader understanding of its biological activity.

CRISPR-Cas9 Gene Editing: This technology can be used to validate the biological targets of this compound by knocking out or modifying the expression of putative target genes.

Computational Modeling and AI: In silico methods, including molecular docking and machine learning, can predict the biological targets of the compound and guide the design of new derivatives with improved activity and selectivity.

In Pharmacokinetic and Metabolic Studies:

Microdosing and Accelerator Mass Spectrometry (AMS): These techniques can be used to study the pharmacokinetics of the compound in humans with very small, safe doses.

Advanced Bioanalytical Techniques: The use of techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) will be crucial for identifying and quantifying metabolites in complex biological matrices.

The application of these emerging methodologies will be instrumental in unlocking the full therapeutic and scientific potential of the this compound scaffold.

常见问题

Q. What are the common synthetic routes for preparing 1-(4-Morpholin-4-yl-phenyl)-ethylamine, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling morpholine with a substituted phenyl-ethylamine precursor. Key steps include:

- Buchwald-Hartwig amination to attach morpholine to a halogenated phenyl ring .

- Reductive amination between 4-morpholinobenzaldehyde and ethylamine derivatives under hydrogenation conditions .

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to isolate the product .

Yields (40–70%) depend on catalyst choice (e.g., Pd/C for hydrogenation), solvent polarity, and temperature control to minimize byproducts like N-alkylated derivatives .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), morpholine protons (δ 3.6–3.8 ppm), and ethylamine protons (δ 2.6–3.0 ppm) .

- ¹³C NMR : Morpholine carbons (δ 50–70 ppm), phenyl carbons (δ 120–140 ppm) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-N bond in morpholine: ~1.45 Å) .

- Mass spectrometry : Molecular ion peak at m/z 236.313 (M⁺) .

- Elemental analysis : Confirms C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer :

- Cross-validation : Compare NMR data with intermediates (e.g., morpholine-free precursors) to assign ambiguous signals .

- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and IR vibrational modes, resolving discrepancies between experimental and theoretical data .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula for ambiguous peaks (e.g., distinguishing M⁺ from adducts) .

Q. How can computational chemistry predict the reactivity and stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- DFT calculations : Analyze transition states for reactions like nucleophilic substitution at the morpholine nitrogen .

- Molecular docking : Predict binding affinities in biological targets (e.g., enzymes) using software like AutoDock Vina .

- Conformational analysis : Assess morpholine ring puckering (via Cremer-Pople parameters) to evaluate steric effects on reaction pathways .

Q. What role does this compound play in photopolymerization, and how do structural modifications affect its efficiency?

- Methodological Answer :

- Photoinitiator applications : Acts as a co-initiator in UV-curable resins by generating radicals via α-cleavage under UV light .

- Structure-activity relationships : Electron-donating groups (e.g., methoxy on phenyl) enhance radical stabilization, while bulky substituents reduce diffusion rates .

- Kinetic studies : Time-resolved ESR spectroscopy quantifies radical lifetimes and polymerization rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。